4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one
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Overview
Description
4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one is an organic compound that belongs to the class of pyrazolines This compound is characterized by the presence of a dimethylamino group, a tert-butyl group, and a phenyl group attached to a pyrazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolines with various functional groups.
Scientific Research Applications
4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The dimethylamino group and the pyrazoline ring play crucial roles in its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one
- 4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-thione
- 4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-amine
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This compound also exhibits distinct electronic properties due to the dimethylamino group, making it a valuable candidate for various applications in research and industry .
Properties
IUPAC Name |
(4Z)-5-tert-butyl-4-[[4-(dimethylamino)phenyl]methylidene]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-22(2,3)20-19(15-16-11-13-17(14-12-16)24(4)5)21(26)25(23-20)18-9-7-6-8-10-18/h6-15H,1-5H3/b19-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLADTZETYAJBG-CYVLTUHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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